molecular formula C27H24ClN3OS3 B2925238 N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride CAS No. 1329894-90-7

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride

Cat. No.: B2925238
CAS No.: 1329894-90-7
M. Wt: 538.14
InChI Key: OLLOUXJAFGIBTM-UHFFFAOYSA-N
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Description

The compound N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride (hereafter referred to as Compound A) is a structurally complex molecule featuring a benzo[d]thiazole core fused with a tetrahydrothieno[2,3-c]pyridine scaffold. Key structural elements include a benzyl group at the 6-position and a thiophen-2-yl acetamide moiety. This compound belongs to a broader class of benzothiazole derivatives, which are extensively studied for their pharmacological properties, including enzyme inhibition and anticancer activity .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-thiophen-2-ylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3OS3.ClH/c31-24(15-19-9-6-14-32-19)29-27-25(26-28-21-10-4-5-11-22(21)33-26)20-12-13-30(17-23(20)34-27)16-18-7-2-1-3-8-18;/h1-11,14H,12-13,15-17H2,(H,29,31);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLOUXJAFGIBTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)NC(=O)CC3=CC=CS3)C4=NC5=CC=CC=C5S4)CC6=CC=CC=C6.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClN3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride is a complex organic compound notable for its diverse biological activities. This article reviews its biological activity based on existing literature, including synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C27H25ClN4O3S2C_{27}H_{25}ClN_{4}O_{3}S_{2} with a molecular weight of 553.1 g/mol. Its structure features multiple heterocyclic rings that contribute to its biological activity.

PropertyValue
Molecular FormulaC27H25ClN4O3S2C_{27}H_{25}ClN_{4}O_{3}S_{2}
Molecular Weight553.1 g/mol
CAS Number1215543-98-8

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated that it can inhibit the activity of apurinic/apyrimidinic endonuclease (APE1), a crucial enzyme involved in DNA repair and cancer cell survival. Specifically, the compound showed low micromolar activity against purified APE1 and enhanced the cytotoxic effects of alkylating agents such as methylmethane sulfonate (MMS) and temozolomide (TMZ) in HeLa cells .

The mechanism of action appears to involve the interaction with DNA and cellular membranes, leading to significant biological responses. The compound’s ability to potentiate the effects of other chemotherapeutics suggests that it may disrupt DNA repair processes in cancer cells, making them more susceptible to treatment .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications in the structure can significantly affect biological activity. For instance, compounds with similar thieno[2,3-c]pyridine structures have shown varying degrees of anticancer and antibacterial activities. The presence of specific functional groups is crucial for maintaining efficacy against targets like APE1 .

Case Studies

  • Inhibition of APE1 : In a focused study on APE1 inhibitors, N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl) showed effective inhibition comparable to lead compounds in the same class. This was evidenced by a hyper-accumulation of apurinic sites in treated cells .
  • Cytotoxicity Enhancement : Another study demonstrated that when combined with MMS or TMZ, this compound significantly increased cytotoxicity in cancer cell lines, indicating its potential as an adjunct therapy in cancer treatment .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound A shares structural homology with several benzothiazole-tetrahydrothienopyridine hybrids, differing primarily in substituents at the 6-position and acetamide side chains. Below is a comparative analysis:

Compound Name 6-Position Substituent Acetamide Substituent Molecular Weight (g/mol) Key Biological Activity Reference
Compound A Benzyl Thiophen-2-yl Not explicitly provided Presumed enzyme inhibition (based on analogs) N/A
N-(3-(Benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (Compound B) Isopropyl Acetamide (unsubstituted) Not provided APE1 inhibition (IC₅₀ ~ µM), enhances alkylating agent cytotoxicity
N-(3-(Benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide hydrochloride (Compound C) Methyl 2,4-Dimethoxybenzamide 502.1 No explicit activity data
N-(3-(Benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride (Compound D) Ethyl Furan-2-carboxamide 446.0 No explicit activity data
N-(6-Chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride (Compound E) Chloro-substituted benzothiazole 1,3-Dioxoisoindolin-2-yl 493.4 Anti-parasitic potential (inferred from class)

Key Observations :

  • However, this may reduce aqueous solubility .
  • These differences likely influence target selectivity and potency .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The hydrochloride salt form improves aqueous solubility, critical for oral bioavailability. However, the benzyl group may reduce solubility compared to methyl/ethyl analogs .
  • Predicted ADME : Computational models (e.g., preADMET) applied to analogs suggest moderate intestinal absorption and cytochrome P450 interactions, necessitating experimental validation for Compound A .

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